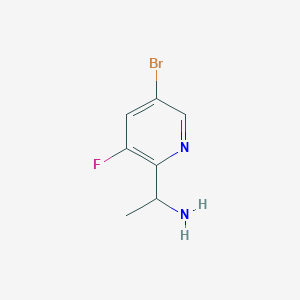

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine

Description

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine is a pyridine-derived ethylamine compound characterized by a bromo substituent at the 5-position and a fluoro substituent at the 3-position on the pyridine ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C7H8BrFN2 |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

1-(5-bromo-3-fluoropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 |

InChI Key |

YONGCPHDYMOYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Preparation Methods

Starting Materials

- 5-Bromo-3-fluoropyridine : Commercially available or synthesized via controlled halogenation of pyridine derivatives.

- Ethylamine derivatives : Used for introducing the ethylamine side chain.

General Synthetic Strategy

The synthesis generally proceeds via:

- Selective halogenation of the pyridine ring to install bromine and fluorine substituents.

- Introduction of the ethylamine group at the 2-position through nucleophilic substitution or reductive amination.

This requires precise control of reaction conditions such as temperature, solvent, and catalysts to optimize yield and regioselectivity.

Detailed Preparation Steps

Step 1: Halogenation of Pyridine Ring

- Bromination : Bromine is introduced selectively at the 5-position of the pyridine ring, often using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.

- Fluorination : Fluorine substitution at the 3-position can be achieved via electrophilic fluorination or through diazotization-fluorination sequences starting from amino-substituted pyridines.

Example process for bromination of 3-fluoropyridine derivatives:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination at C5 | Br2 or NBS | 0–25 °C, AcOH or inert solvent | 70–85 |

Radical initiators such as azobisisobutyronitrile (AIBN) may be used to facilitate bromomethylation when required.

Step 2: Introduction of Ethylamine Side Chain

- The ethylamine group is introduced typically via nucleophilic substitution of a halomethyl intermediate or by reductive amination of a corresponding aldehyde or ketone precursor.

- The reaction may involve the use of ethylamine or protected ethylamine derivatives under mild conditions to avoid side reactions.

For example, starting from 5-bromo-3-fluoropyridine, a bromomethyl group can be introduced at the 2-position, followed by substitution with ethylamine to yield the target compound.

Photoredox and Catalytic Methods

Recent advances include photoredox-mediated coupling reactions enabling the synthesis of fluoropyridines with high regioselectivity and yields. For instance, visible-light irradiation in the presence of iridium catalysts and phosphine ligands can facilitate the construction of fluoropyridine frameworks, which can be further functionalized to introduce amine groups.

Reaction Conditions and Optimization

- Solvents : Acetonitrile, acetic acid, chloroform, or carbon tetrachloride depending on the step.

- Temperature : Typically maintained between 0–80 °C to balance reactivity and selectivity.

- Catalysts/Initiators : Radical initiators (AIBN), photoredox catalysts (fac-Ir(ppy)3), and phosphine ligands.

- Purification : Flash chromatography and preparative HPLC are standard for isolating pure products.

Analytical Characterization

To confirm the structure and purity of 1-(5-bromo-3-fluoro-2-pyridyl)ethylamine, the following methods are employed:

| Technique | Purpose |

|---|---|

| 1H and 13C NMR | Confirm substitution pattern and stereochemistry |

| Mass Spectrometry (MS) | Verify molecular weight (expected 219.05 g/mol) |

| HPLC | Assess purity (>95% desired) |

| Melting Point Analysis | Confirm physical properties if crystalline |

| Elemental Analysis | Validate elemental composition |

These methods ensure the compound’s identity and suitability for further research.

Summary Table of Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Halogenation (Bromination) | Br2 or NBS, AIBN initiator, 0–25 °C | Introduce bromine at C5 | 70–85 |

| Halogenation (Fluorination) | Diazotization + fluorination reagents | Introduce fluorine at C3 | 60–75 |

| Side Chain Introduction | Ethylamine substitution or reductive amination | Attach ethylamine at C2 | 65–80 |

| Purification | Flash chromatography, preparative HPLC | Isolate pure product | N/A |

Research Findings and Industrial Relevance

- The halogen pattern on the pyridine ring allows selective functionalization, which is valuable for synthesizing derivatives with potential biological activity.

- The presence of both bromine and fluorine enhances binding affinity in medicinal chemistry applications.

- Industrial synthesis benefits from mild reaction conditions and scalable purification methods, enabling production at larger scales with high purity.

Chemical Reactions Analysis

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form primary amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The ethylamine group allows it to interact with amine receptors and enzymes, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

1-(5-Bromo-2-pyridyl)ethylamine Derivatives

- 1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine : Differs by having a trifluoroethylamine chain instead of ethylamine, enhancing electron-withdrawing effects and altering reactivity in cross-coupling reactions .

- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Replaces the ethylamine group with an ethynyl-TMS moiety, increasing steric bulk and modifying solubility for organometallic applications .

Halogenated Aromatic Ethylamines

- (1R)(5-Bromo-2-ethoxyphenyl)cyclopropylmethylamine : Incorporates a cyclopropane ring, which imposes steric strain and may enhance binding affinity in receptor-targeted drug design .

Functional and Stereochemical Analogues

- (S)-1-(4-Methoxyphenyl)ethylamine : A phenyl-based chiral auxiliary widely used in asymmetric Strecker syntheses due to its electron-donating methoxy group, contrasting with the electron-withdrawing bromo-fluoro-pyridyl system of the target compound .

- (S)-(-)-1-(1-Naphthyl)ethylamine : Bulkier naphthyl substituent increases steric hindrance, reducing reactivity in some catalytic processes compared to pyridyl analogs .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(5-Bromo-3-fluoro-2-pyridyl)ethylamine is an organic compound notable for its complex structure, which includes a pyridine ring substituted with bromine and fluorine atoms. This compound's biological activity is largely attributed to its unique structural features, which enhance its reactivity and potential therapeutic applications. Below is a detailed exploration of its biological activity, including synthesis methods, interaction studies, and comparisons with similar compounds.

Structural Characteristics

The molecular structure of this compound features:

- A pyridine ring with:

- A bromine atom at the 5-position.

- A fluorine atom at the 3-position.

- An ethyl amine group attached to the pyridine ring.

This combination of halogen substituents contributes to the compound's reactivity and biological properties, making it a candidate for various medicinal chemistry applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 5-bromo-3-fluoropyridine and ethylamine.

- Reaction Conditions : The reaction is often conducted in solvents like DMF (dimethylformamide) under controlled temperatures to ensure optimal yields.

- Yield : Typical yields range from 40% to 60%, depending on the specific conditions and purification methods used.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures often exhibit potent antibacterial and antifungal properties. The following table summarizes some findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <125 µg/mL | |

| Escherichia coli | <150 µg/mL | |

| Candida albicans | <100 µg/mL |

These results suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Interaction Studies

Research has indicated that this compound interacts with various biological macromolecules, enhancing its potential as a therapeutic agent. Notable interactions include:

- Binding to enzyme targets , which may inhibit their activity.

- Modulation of cell signaling pathways , potentially affecting cellular responses in disease contexts.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-fluoropyridin-2-amine | Pyridine ring with bromine and fluorine | Directly linked to amino group; used in drug design |

| 4-Bromo-3-fluoroaniline | Aniline derivative | Exhibits different reactivity due to aniline structure |

| 5-Chloro-3-fluoropyridin-2-amine | Chlorine instead of bromine | Different halogen affects biological activity |

| 5-Bromo-3-fluoro-2-nitropyridine | Nitro group addition | Potential for different biological activities |

The combination of both an ethyl amine group and halogen substituents in this compound provides distinct reactivity patterns compared to other compounds listed above.

Case Studies

Several case studies have explored the pharmacological potential of compounds related to or including this compound:

- Antiviral Activity : A study demonstrated that similar pyridine derivatives exhibited antiviral properties against HIV, suggesting potential pathways for further research into the antiviral efficacy of this compound class.

- Cytotoxic Effects : In vitro studies indicated that derivatives showed significant cytotoxicity against cancer cell lines, including breast and lung cancer cells, highlighting their potential in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.